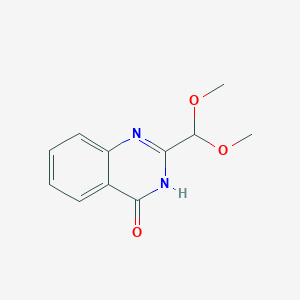

2-(dimethoxymethyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-(dimethoxymethyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-15-11(16-2)9-12-8-6-4-3-5-7(8)10(14)13-9/h3-6,11H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYBRTPMJKSWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC2=CC=CC=C2C(=O)N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Quinazolin-4(3H)-ones are a class of compounds that have been found to exhibit a broad range of biological and therapeutic activities . They are common core structures found in a large number of natural products and synthetic drugs . For example, some quinazolin-4(3H)-ones have been shown to exhibit antimicrobial, antitumor, antifungal, and cytotoxic activities .

The synthesis of quinazolin-4(3H)-ones often involves the condensation of 2-aminobenzamides and aldehydes under various conditions . In one method, the reaction proceeds using fluorescein as a photocatalyst in the presence of TBHP without the need for a metal catalyst . This reaction tolerates a broad scope of substrates and could afford a variety of desirable products in good to excellent yields .

Biological Activity

2-(Dimethoxymethyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of the biological activity of this compound, focusing on its antioxidant, cytotoxic, and antimicrobial properties, supported by relevant data and case studies.

1. Antioxidant Activity

Quinazolinone derivatives, including this compound, have been evaluated for their antioxidant properties. The antioxidant capacity is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

Research Findings

- A study demonstrated that certain derivatives of quinazolinone exhibited significant antioxidant activity, particularly those with hydroxyl groups in specific positions .

- The presence of methoxy substituents was found to enhance the antioxidant effects, with compounds showing improved activity through metal-chelating properties when hydroxyl groups were also present .

2. Cytotoxic Activity

The cytotoxic potential of this compound has been explored against various cancer cell lines, highlighting its role as a potential anticancer agent.

Case Studies

- A series of quinazolin-4(3H)-one derivatives were synthesized and tested against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. Results indicated that some derivatives exhibited cytotoxicity significantly greater than the positive control lapatinib, with IC50 values ranging from 0.14 to 16.43 µM .

- Molecular docking studies revealed that compounds containing dimethoxy substituents showed potent inhibitory activity against multiple tyrosine kinases (CDK2, HER2, EGFR), which are critical targets in cancer therapy .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated, particularly against multi-drug resistant bacterial strains.

Research Findings

- Quinazolinone derivatives have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds conjugated with silver nanoparticles exhibited enhanced antibacterial activity against strains like Escherichia coli and Streptococcus pyogenes .

- A structure-activity relationship study indicated that modifications on the phenyl ring significantly influenced antibacterial activity, with certain substitutions leading to increased effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

Data Summary

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial efficacy of quinazolinone derivatives, including 2-(dimethoxymethyl)quinazolin-4(3H)-one. The compound has been shown to exhibit enhanced activity against multi-drug resistant bacteria when conjugated with silver nanoparticles. This combination significantly improves the bactericidal properties against both Gram-negative and Gram-positive bacteria, such as Escherichia coli and Streptococcus pyogenes .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound + AgNP | E. coli K1 | 5 µg/mL |

| S. pyogenes | 3 µg/mL | |

| Other Quinazolin Derivatives | Various strains | Varies (up to 10 µg/mL) |

The presence of electron-donating groups, such as methoxy groups, has been linked to improved antibacterial activity, indicating that structural modifications can enhance efficacy .

Anticancer Activity

Quinazolinone derivatives are also recognized for their anticancer properties. Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780). The compound's IC50 values indicate that it can be more effective than established treatments like lapatinib .

Table 2: Cytotoxicity of Quinazolinone Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.79 |

| A2780 | 0.20 | |

| Lapatinib | MCF-7 | 5.9 |

| A2780 | 12.11 |

The mechanism of action involves inhibition of key protein kinases such as CDK2 and EGFR, which are crucial in cancer cell proliferation and survival. Molecular docking studies have revealed that these compounds act as non-competitive inhibitors, providing a basis for their use in targeted cancer therapies .

Synthesis and Structural Insights

The synthesis of quinazolinones, including this compound, can be achieved through various methods such as one-pot reactions involving o-amino benzamides and thiols. These synthetic routes are characterized by high yields and functional group tolerance, making them suitable for large-scale production .

Table 3: Synthesis Methods for Quinazolinones

| Method | Reactants | Yield (%) |

|---|---|---|

| One-pot annulation | o-Aminobenzamides + Thiols | Up to 98% |

| Multicomponent reactions | Benzoic acid derivatives + Anilines | Varies |

Broader Implications in Medicine

The versatility of quinazolinones extends beyond antibacterial and anticancer applications. They are being explored for their potential roles in treating conditions such as hypertension, inflammation, and neurological disorders due to their ability to inhibit specific enzyme pathways . The ongoing research into their pharmacological profiles suggests that these compounds could lead to the development of novel therapeutics.

Comparison with Similar Compounds

2-Methylquinazolin-4(3H)-one

- Structure : A methyl group at the 2-position.

- Activity: Demonstrates notable analgesic activity, surpassing standard drugs like aspirin and indomethacin in some derivatives .

- Comparison : The dimethoxymethyl group may improve solubility due to its polar methoxy groups, but its larger size could reduce binding efficiency to certain targets compared to the compact methyl group.

2-(Benzylthio)quinazolin-4(3H)-one

- Structure : A benzylthio group at the 2-position.

- Activity : Inhibits human carbonic anhydrase I (hCA I) with a KI of 229.4 nM, though less potent than aliphatic-thio derivatives (KI: 57.8–85.5 nM) .

- Comparison : The dimethoxymethyl group lacks sulfur, which is critical for hCA inhibition. However, its oxygen-rich structure might favor interactions with other enzymatic targets, such as oxidases or kinases.

2-(4-Hydroxybenzyl)quinazolin-4(3H)-one

- Structure : A 4-hydroxybenzyl group at the 2-position.

- Activity : Exhibits antiviral activity against tobacco mosaic virus (TMV) with an EC50 of 100.80 mg/mL .

Solvent Selection

- 2-MeTHF: An eco-friendly solvent used for dihydroquinazolinones, offering advantages over tetrahydrofuran (THF) in terms of sustainability and cost .

- Relevance : Adoption of 2-MeTHF or similar solvents could align the synthesis of 2-(dimethoxymethyl)quinazolin-4(3H)-one with green chemistry principles.

Physicochemical and Pharmacokinetic Properties

Melting Points and Solubility

- 2,2-Diethyl-6,8-dinitro Derivative (3a) : Melting point 200–202°C .

- 2-Methyl Derivatives : Generally lower melting points due to reduced molecular symmetry.

- Dimethoxymethyl Group : Expected to lower melting points compared to nitro-substituted derivatives, enhancing solubility in polar solvents.

NMR Spectral Shifts

- 3a (Diethyl Derivative) : ¹H NMR signals at δ 1.05 ppm (CH3) and 1.95–1.88 ppm (CH2) .

- Dimethoxymethyl Analog : Methoxy protons (δ ~3.2–3.5 ppm) and methylene protons (δ ~4.5–5.0 ppm) would dominate, with distinct aromatic shifts depending on substitution.

Hypotheses for this compound :

- Antimicrobial Potential: Methoxy groups may enhance penetration through bacterial membranes, akin to clavatol derivatives (MIC: 1–8 µg/mL) .

Preparation Methods

General Synthetic Approaches to Quinazolin-4(3H)-ones

Quinazolin-4(3H)-ones are typically synthesized via cyclization reactions involving 2-aminobenzamide derivatives or related precursors. The key strategies include:

- Cyclization of 2-aminobenzamides with aldehydes or orthoesters to introduce substituents at the 2-position.

- Condensation with orthoformates or orthoesters to install the dimethoxymethyl group.

- Oxidative cyclization using oxidants like hydrogen peroxide in the presence of solvents such as dimethyl sulfoxide (DMSO).

- Transition metal-catalyzed cross-coupling and cyclocondensation reactions involving isocyanides and amines.

The specific preparation of 2-(dimethoxymethyl)quinazolin-4(3H)-one leverages these general methodologies with adaptations to introduce the dimethoxymethyl functionality.

Preparation via Condensation with Orthoformates or Orthoesters

One of the most direct and efficient methods to prepare this compound involves the condensation of 2-aminobenzamide derivatives with triethyl orthoformate or similar orthoesters. This method is well-documented in the literature for introducing alkoxyalkyl substituents at the 2-position of quinazolinones.

- Starting material: 2-aminobenzamide or substituted 2-aminobenzamide.

- Reagent: Triethyl orthoformate (CH(OEt)3) or dimethyl orthoformate.

- Reaction conditions: Heating under reflux or elevated temperature in an appropriate solvent or even neat conditions.

- Mechanism: The amino group of 2-aminobenzamide undergoes nucleophilic attack on the orthoformate, forming an intermediate imine or amidine, which cyclizes to the quinazolinone ring with the dimethoxymethyl substituent at C-2.

- The reaction of 2-amino-3-bromobenzoic acid with triethyl orthoformate produces a benzoxazin-4-one intermediate, which upon condensation with an amine forms the quinazolin-4-one core bearing alkoxy substituents at the 2-position.

This approach is versatile and yields the target compound in good yields, often without the need for extensive purification.

Oxidative Cyclization Using Dimethyl Sulfoxide and Hydrogen Peroxide

A modern, green chemistry approach involves the use of dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H2O2) as an oxidant to synthesize quinazolin-4(3H)-ones, including derivatives with alkoxy substituents.

- Substrates: Substituted 2-amino benzamides.

- Reagents: DMSO (provides the dimethoxymethyl carbon), H2O2 (oxidant).

- Conditions: Heating the mixture at 130–150 °C for 14–20 hours with stirring.

- Mechanism: Radical-mediated oxidation leads to the formation of the quinazolinone ring with incorporation of the dimethoxymethyl group from DMSO.

- Avoids use of toxic or expensive reagents.

- Provides moderate to good yields (typically 20–60% depending on substrate and conditions).

- Environmentally friendly oxidant (H2O2).

Example data from optimization:

| Entry | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Room temperature | 20 | 0 | No product formed |

| 2 | 140 | 20 | 23 | Without oxidant |

| 3 | 130 | 20 | 45–60 | With H2O2 oxidant |

The method is applicable to various substituted benzamides and can be adapted to synthesize this compound analogs.

Multi-Step Synthesis Starting from Substituted Benzoic Acids

Another approach involves the multi-step synthesis starting from 3,4-dimethoxybenzoic acid or related substituted benzoic acids:

- Esterification and nitration: The benzoic acid is esterified and nitrated to introduce nitro groups.

- Reduction: Nitro groups are reduced to amines.

- Cyclization: The amino ester undergoes cyclization to form the quinazolinone core.

- Functional group transformations: Hydrolysis, demethylation, and alkylation reactions introduce the dimethoxymethyl group at the 2-position.

This method is more complex but allows for precise substitution patterns on the quinazolinone ring system.

Copper-Catalyzed Cross-Coupling and Cyclocondensation

Recent advances include copper-catalyzed imidoylative cross-coupling reactions between 2-isocyanobenzoates and amines to form quinazolin-4(3H)-ones:

- 2-Isocyanobenzoates are prepared from formyl anthranilates.

- Reaction with amines in the presence of copper acetate catalyst under mild conditions yields quinazolinones.

- This method allows for the incorporation of alkyl or aryl substituents at the 3-position and can be adapted for 2-substituted derivatives by appropriate choice of starting materials.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Orthoformate Condensation | 2-Aminobenzamide, triethyl orthoformate | Heating, reflux | Good (50–80) | Direct, simple, good yields | Requires orthoformate availability |

| Oxidative Cyclization (DMSO/H2O2) | Substituted 2-aminobenzamide | DMSO, H2O2, 130–150 °C, 14–20 h | Moderate (20–60) | Green, mild, no heavy metals | Longer reaction times |

| Multi-step from substituted benzoic acids | 3,4-Dimethoxybenzoic acid derivatives | Esterification, nitration, reduction, cyclization | Variable (40–70) | Precise substitution control | Multi-step, time-consuming |

| Copper-catalyzed cross-coupling | 2-Isocyanobenzoates, amines | Cu(OAc)2 catalyst, mild heating | Moderate to good | Mild conditions, versatile | Requires catalyst and isocyanides |

Research Findings and Notes

- The condensation with triethyl orthoformate is a classical and reliable method to introduce the dimethoxymethyl group at C-2 of quinazolin-4(3H)-one, often proceeding via benzoxazinone intermediates.

- The DMSO/H2O2 oxidative method is a recent innovation that uses DMSO as both solvent and carbon source, with H2O2 as an oxidant, offering an environmentally friendly route to quinazolinones including 2-(dimethoxymethyl) derivatives.

- Multi-step synthetic routes allow for functional group manipulation and substitution pattern control but are less efficient.

- Copper-catalyzed methods provide alternative mild synthetic pathways but are less commonly applied for 2-(dimethoxymethyl) substitution specifically.

- The choice of method depends on available starting materials, desired substitution pattern, scale, and environmental considerations.

Q & A

Q. Q1. What are the standard synthetic routes for 2-(dimethoxymethyl)quinazolin-4(3H)-one, and what methodological considerations are critical for optimizing yield?

A1. The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example, phase transfer catalysts (PTCs) like tetrabutylammonium bromide are used to enhance reaction rates and yields during cyclization steps, as seen in analogous quinazolinone syntheses . Additionally, the use of inexpensive catalysts like alum (KAl(SO₄)₂·12H₂O) in three-component reactions (isatoic anhydride, orthoesters, and phenylhydrazine) achieves yields up to 90% under reflux or microwave conditions . Key considerations include solvent choice (e.g., ethanol for reflux, DMAC for microwave uniformity) and catalyst loading to minimize byproducts.

Structural Characterization

Q. Q2. How can researchers confirm the molecular structure of this compound, and what spectroscopic techniques are most reliable?

A2. Structural confirmation relies on a combination of:

- NMR : ¹H and ¹³C NMR to identify protons and carbons in the quinazolinone core and dimethoxymethyl substituent (e.g., δ 3.3–3.5 ppm for methoxy groups) .

- IR : Peaks at ~1648 cm⁻¹ for the carbonyl group (C=O) and ~3311 cm⁻¹ for NH stretches .

- X-ray crystallography : Resolve bond angles and confirm stereochemistry, as demonstrated for structurally similar quinazolinones .

Basic Biological Evaluation

Q. Q3. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity in quinazolinone derivatives?

A3. Standard protocols include:

- Disk diffusion assays (CLSI M2-A4 guidelines) to screen against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi .

- Minimum inhibitory concentration (MIC) determination via broth microdilution (CLSI M7-A5) . For example, 2-alkyl/aryl-substituted quinazolinones exhibit MICs of 4–32 µg/mL against Bacillus subtilis .

Advanced Synthesis

Q. Q4. How can microwave-assisted synthesis improve the efficiency of this compound production?

A4. Microwave irradiation reduces reaction times from hours to minutes (e.g., 5 minutes vs. 130 minutes for conventional heating) by enhancing energy transfer. This method also improves yields (e.g., 88–90% vs. 81–86% under reflux) and reduces side reactions, particularly when paired with polar solvents like DMAC . Similar protocols are validated for related quinazolinones .

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies in biological activity data for quinazolinone derivatives with varying substituents?

A5. Contradictions often arise from substituent effects. For example:

- Electron-withdrawing groups (e.g., Cl at position 6) enhance antimicrobial activity but may reduce solubility .

- Steric hindrance : Bulky substituents (e.g., benzyl groups) can lower binding affinity to target enzymes .

To resolve discrepancies, conduct dose-response assays and molecular docking to correlate structural features with activity. For instance, 2-(3-trifluoromethoxy)phenyl derivatives show higher activity due to improved lipophilicity .

Advanced Biological Evaluation

Q. Q6. What methodologies are used to establish structure-activity relationships (SAR) for quinazolinone-based therapeutics?

A6. SAR studies involve:

- Systematic substitution : Synthesizing derivatives with varied substituents (e.g., alkyl, aryl, heterocyclic) and testing against target pathogens .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with enzymes like DNA gyrase or COX-2 .

- In vivo assays : For lead compounds, evaluate pharmacokinetics (e.g., bioavailability of 3-(phenylamino) derivatives) and toxicity in rodent models .

Reaction Optimization

Q. Q7. What green chemistry approaches can be applied to synthesize this compound?

A7. Environmentally friendly methods include:

- Solvent-free conditions : Using sodium tert-butoxide as a base and benzyl alcohol as both solvent and reactant, achieving 85–95% yields under oxygen atmosphere .

- Transition metal-free catalysis : Avoiding Pd or Cu catalysts, which reduces heavy metal waste .

- Microwave-assisted synthesis : Lowers energy consumption and improves atom economy .

Computational Studies

Q. Q8. How can density functional theory (DFT) aid in the design of novel quinazolinone derivatives?

A8. DFT calculations (e.g., B3LYP/6-31G*) predict:

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions influencing reactivity .

- Frontier molecular orbitals (FMOs) : Determine sites for electrophilic attack (HOMO) or nucleophilic substitution (LUMO) .

- Thermodynamic stability : Calculate Gibbs free energy (ΔG) to prioritize synthetically feasible pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.